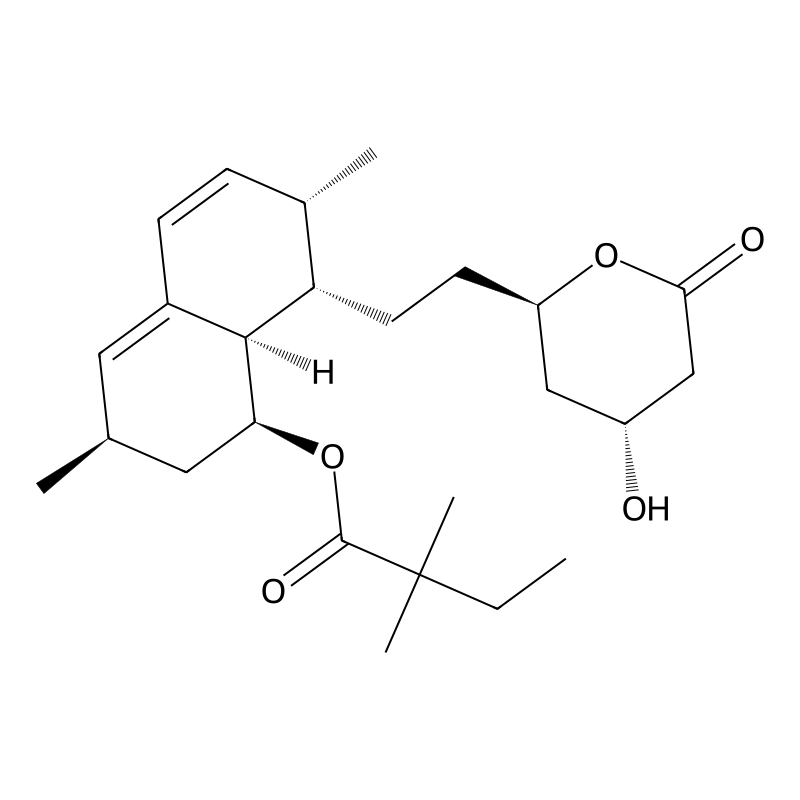

Simvastatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3.0X10-2 mg/L, temp not specified

Solubility (mg/mL): chloroform 610; DMSO 540; methanol 200; ethanol 160; n-hexane 0.15; 0.1 M HCl 0.06; polyethylene glycol-400 70; propylene glycol 30; 0.1 M NaOH 70

1.22e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Neuroscience

Scientific Field: This application falls under the field of Neuroscience .

Summary of the Application: Simvastatin, due to its high lipophilicity, can cross the blood-brain barrier and has been suggested as a promising therapeutic option for different brain complications and diseases .

Methods of Application: Simvastatin is administered as a drug to reduce elevated plasma cholesterol levels . Its ability to cross the blood-brain barrier makes it a potential therapeutic option for brain-related complications .

Results or Outcomes: Recent studies have suggested that simvastatin could be beneficial for brain tumors (i.e., medulloblastoma and glioblastoma) and neurological disorders (i.e., Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease) .

Application in Dentistry

Scientific Field: This application falls under the field of Dentistry .

Summary of the Application: Simvastatin has been shown to have a positive impact on alveolar bone regeneration after tooth extraction .

Methods of Application: In most of the Randomized Controlled Trials (RCTs), a collagen sponge and a simvastatin concentration of 10mg were used .

Results or Outcomes: Intra-alveolar simvastatin post-tooth extraction has been shown to be effective and safe for preserving alveolar bone, with varied concentrations and carriers, with no significant adverse effects .

Application in Microbiology

Scientific Field: This application falls under the field of Microbiology .

Summary of the Application: Simvastatin may be helpful in decreasing the production of methicillin-resistant Staphylococcus aureus (MRSA) toxins that downregulate the healing of septic injuries .

Application in Oncology

Scientific Field: This application falls under the field of Oncology .

Summary of the Application: This study focuses on the influence of the co-application of simvastatin with other compounds on the activity of Kv1.3 channels, viability, and apoptosis of cancer cells in the human T cell line Jurkat .

Application in Pharmacology

Scientific Field: This application falls under the field of Pharmacology .

Summary of the Application: Simvastatin is a well-prescribed drug for treating cardiovascular diseases and hypercholesterolemia. Due to the extensive hepatic first-pass metabolism and poor solubility, its oral bioavailability is only 5% .

Application in Cardiovascular Medicine

Scientific Field: This application falls under the field of Cardiovascular Medicine .

Summary of the Application: Simvastatin is widely used in the treatment of cardiovascular diseases and hypercholesterolemia .

Methods of Application: Simvastatin is administered orally to patients suffering from cardiovascular diseases and hypercholesterolemia .

Simvastatin is a member of the statin class of medications, primarily used for lowering cholesterol levels in the blood. It functions as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, simvastatin effectively reduces low-density lipoprotein cholesterol levels and triglycerides while increasing high-density lipoprotein cholesterol levels, thereby lowering the risk of cardiovascular diseases such as heart attacks and strokes .

Simvastatin works by inhibiting an enzyme called HMG-CoA reductase in the liver []. This enzyme is a key player in the body's cholesterol production process. By inhibiting HMG-CoA reductase, Simvastatin reduces the liver's ability to produce cholesterol, leading to lower levels of LDL ("bad") cholesterol and triglycerides in the blood []. Additionally, Simvastatin may increase HDL ("good") cholesterol levels [].

Simvastatin is generally well-tolerated, but like any medication, it can have side effects. Common side effects include muscle aches, fatigue, and digestive problems []. In rare cases, Simvastatin can cause serious muscle damage or liver problems []. It's crucial to discuss potential risks and benefits with a healthcare professional before taking Simvastatin.

Safety Data:

Simvastatin is administered as an inactive lactone that undergoes hydrolysis to yield its active form, β-hydroxyacid. This conversion occurs through spontaneous chemical processes and enzyme-mediated hydrolysis, primarily by nonspecific carboxyesterases in the liver and intestinal wall . The metabolic pathway involves several key reactions:

- Hydrolysis: The lactone form is hydrolyzed to produce β-hydroxyacid.

- Oxidative Metabolism: The active form is further metabolized by cytochrome P450 enzymes, mainly CYP3A4 and CYP3A5, leading to various metabolites that retain HMG-CoA reductase inhibitory activity .

- Biliary Excretion: The metabolites are predominantly excreted via bile.

Simvastatin exhibits several biological activities beyond cholesterol reduction. It has been shown to inhibit platelet aggregation, reduce inflammation associated with atherosclerotic plaques, and improve endothelial function . These properties contribute to its effectiveness in reducing cardiovascular events. Additionally, studies have indicated that simvastatin may exert neuroprotective effects through interactions with lipid-lowering transcription factors .

The synthesis of simvastatin is derived from a fermentation product of the fungus Aspergillus terreus. Initially isolated as lovastatin, simvastatin was developed by modifying lovastatin to enhance its potency as an HMG-CoA reductase inhibitor. The synthetic pathway involves:

- Fermentation: Cultivation of Aspergillus terreus to produce lovastatin.

- Chemical Modification: Structural modifications to increase efficacy and bioavailability.

- Purification: Isolation and purification of the final compound for pharmaceutical use .

Simvastatin is primarily used for:

- Cholesterol Management: To lower low-density lipoprotein cholesterol and triglycerides while raising high-density lipoprotein cholesterol levels.

- Cardiovascular Risk Reduction: To decrease the incidence of heart attacks and strokes in patients with risk factors such as diabetes or coronary heart disease .

- Off-label Uses: Some studies suggest potential benefits in conditions like Alzheimer's disease due to its neuroprotective properties .

Simvastatin has notable interactions with various substances:

- Grapefruit Juice: Consumption can significantly increase serum levels of simvastatin, raising the risk of adverse effects such as rhabdomyolysis .

- Drug Interactions: Coadministration with drugs that inhibit CYP3A4 can lead to increased concentrations of simvastatin, heightening the risk of muscle damage and liver toxicity. Drugs such as erythromycin, azole antifungals, and certain calcium channel blockers are particularly significant .

- Monitoring Recommendations: Regular monitoring of liver enzymes and muscle function is advised for patients on simvastatin therapy .

Simvastatin belongs to a broader class of statins, which includes several other compounds that share similar mechanisms but differ in potency, side effect profiles, and pharmacokinetics. Below is a comparison highlighting its uniqueness.

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Simvastatin | Inhibits HMG-CoA reductase | Effective in reducing LDL cholesterol by up to 50% |

| Atorvastatin | Inhibits HMG-CoA reductase | More potent; longer half-life; fewer drug interactions |

| Lovastatin | Inhibits HMG-CoA reductase | Natural product from fermentation; less potent than simvastatin |

| Rosuvastatin | Inhibits HMG-CoA reductase | Greater LDL reduction; minimal metabolism via CYP enzymes |

| Pravastatin | Inhibits HMG-CoA reductase | Less lipid-soluble; reduced risk of drug interactions |

Simvastatin's unique profile lies in its balance between efficacy and safety, making it a commonly prescribed statin despite the availability of newer agents with potentially fewer side effects .

Simvastatin exists as a solid crystalline compound under standard conditions. The compound presents as a white to off-white crystalline powder [1] [2] [3] [4] [5] [6] [7]. The crystalline nature of simvastatin is well-established, with the compound exhibiting distinct crystal habits depending on the crystallization conditions employed [8]. The particle size of commercial simvastatin typically ranges to ≤10 μm, as reported by pharmaceutical manufacturers [9].

The compound demonstrates characteristic optical properties, including a specific rotation of [α]D25 +292° (c = 0.5% in acetonitrile) [10] and [α]D +275±25° (c = 1 in acetonitrile) [10]. These optical rotation values confirm the stereochemical integrity of the compound and serve as important identification parameters for pharmaceutical quality control.

Solubility Parameters

Simvastatin exhibits markedly poor aqueous solubility, which classifies it as a Biopharmaceutics Classification System Class II drug [10] [11]. The intrinsic solubility in water at 23°C ranges from 0.0013 to 0.0015 mg/mL [12] [13], making it virtually insoluble in aqueous media [14]. At physiological temperatures, the mole fraction solubility in water is approximately 7.57 × 10⁻⁷ at 298.2 K [15].

In contrast, simvastatin demonstrates significantly enhanced solubility in organic solvents. The solubility in ethanol reaches approximately 20 mg/mL, while in dimethyl sulfoxide and dimethylformamide, solubility increases to approximately 30 mg/mL each [14]. The compound is also readily soluble in methanol and chloroform [4] [10]. These solubility characteristics necessitate the use of organic cosolvents or specialized formulation approaches to enhance bioavailability in pharmaceutical applications.

Temperature-dependent solubility studies reveal that simvastatin solubility increases with temperature across all solvent systems. In micellar solutions containing various non-ionic surfactants, the solubility enhancement can be substantial, with some formulations achieving solubility improvements of over 1000-fold compared to pure water [15] [16].

Partition Coefficient Values

The partition coefficient (LogP) of simvastatin demonstrates its lipophilic nature, with values consistently reported in the range of 4.26 to 4.68 [17] [18] [10] [19]. The most frequently cited LogP value is 4.68, indicating high lipophilicity [17] [19]. This high partition coefficient reflects the compound's strong preference for lipid environments over aqueous phases, which correlates with its poor water solubility and its ability to traverse biological membranes.

Comparative studies using various computational methods have yielded LogP values ranging from 4.41 to 4.68, with experimental determinations falling within this range [17] [18]. The lipophilic character of simvastatin is further emphasized by its classification among the lipophilic statins, distinguishing it from more hydrophilic members of the statin family [20] [21].

Melting Point and Thermal Stability

The melting point of simvastatin has been consistently reported across multiple sources, with the most commonly cited range being 127-132°C [3] [10] [22]. More specific determinations include 132-137°C [2] and 135-138°C [23] [6]. These variations likely reflect differences in measurement conditions, sample purity, and crystalline form.

Thermal stability studies reveal that simvastatin exhibits excellent stability under inert atmospheric conditions. The compound remains stable at temperatures up to 100°C (373 K) when maintained under nitrogen atmosphere [24] [25]. However, thermal degradation becomes apparent at temperatures ≥80°C (353 K) when exposed to air or oxygen-containing atmospheres [24] [25].

The thermal degradation mechanism involves oxidative processes, particularly affecting the hexahydronaphthalene fragment of the molecule [24]. Under oxidative conditions, two main degradation products are formed, with the decomposition process being temperature and atmosphere dependent [24] [25]. For pharmaceutical processing applications, these findings indicate that simvastatin can withstand moderate heating under controlled atmospheric conditions, but extended exposure to elevated temperatures in the presence of oxygen should be avoided.

Differential scanning calorimetry studies have confirmed the absence of polymorphic transitions between room temperature and the melting point, indicating that the stable crystalline form (Form I) is maintained throughout this temperature range [26] [27]. This thermal behavior is crucial for pharmaceutical manufacturing processes and storage conditions.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.68 (LogP)

log Kow = 4.68

4.68

Appearance

Melting Point

135 - 138 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 187 companies. For more detailed information, please visit ECHA C&L website;

Of the 22 notification(s) provided by 185 of 187 companies with hazard statement code(s):;

H302 (26.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (57.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (25.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H351 (26.49%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (10.81%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (28.65%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (11.89%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (18.92%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (25.41%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (91.35%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Simvastatin is included in the database.

Zocor is indicated as an adjunct to diet to reduce total cholesterol (total-C), low-density lipoprotein cholesterol (LDL-C), and Apo B levels in adolescent boys and girls who are at least one year post-menarche, 10-17 years of age, with HeFH, if after an adequate trial of diet therapy the following findings are present: LDL cholesterol remains >/= 190 mg/dL; or LDL cholesterol remains >/= 160 mg/dL and there is a positive family history of premature cardiovascular disease (CVD) or two or more other CVD risk factors are present in the adolescent patient. The minimum goal of treatment in pediatric and adolescent patients is to achieve a mean LDL-C <130 mg/dL. The optimal age at which to initiate lipid-lowering therapy to decrease the risk of symptomatic adulthood CAD has not been determined. /Included in US product label/

Zocor is indicated to: Reduce elevated total cholesterol (total-C), low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo B), and triglycerides (TG), and to increase high-density lipoprotein cholesterol (HDL-C) in patients with primary hyperlipidemia (Fredrickson type IIa, heterozygous familial and nonfamilial) or mixed dyslipidemia (Fredrickson type IIb); Reduce elevated TG in patients with hypertriglyceridemia (Fredrickson type lV hyperlipidemia); Reduce elevated TG and VLDL-C in patients with primary dysbetalipoproteinemia (Fredrickson type III hyperlipidemia); Reduce total-C and LDL-C in patients with homozygous familial hypercholesterolemia (HoFH) as an adjunct to other lipid-lowering treatments (e.g., LDL apheresis) or if such treatments are unavailable.

For more Therapeutic Uses (Complete) data for Simvastatin (11 total), please visit the HSDB record page.

Pharmacology

Simvastatin is a lipid-lowering agent derived synthetically from a fermentation product of the fungus Aspergillus terreus. Hydrolyzed in vivo to an active metabolite, simvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04)

MeSH Pharmacological Classification

ATC Code

C - Cardiovascular system

C10 - Lipid modifying agents

C10A - Lipid modifying agents, plain

C10AA - Hmg coa reductase inhibitors

C10AA01 - Simvastatin

Mechanism of Action

Simvastatin is a prodrug and is hydrolyzed to its active beta-hydroxyacid form, simvastatin acid, after administration. Simvastatin is a specific inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate limiting step in the biosynthetic pathway for cholesterol. In addition, simvastatin reduces VLDL and TG and increases HDL-C.

The HDL-associated enzyme paraoxonase protects LDLs from oxidative stress. 3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) appear to favorably influence the atherosclerotic process by different mechanisms. The present study examined the influence of simvastatin on paraoxonase expression and serum paraoxonase levels. Simvastatin upregulated in a dose-dependent manner the activity of the promoter of the paraoxonase gene in expression cassettes transfected into HepG2 cells. Upregulation could be blocked by mevalonate and other intermediates of the cholesterol biosynthetic pathway. Simvastatin increased nuclear factors, notably sterol regulatory element-binding protein-2, capable of binding to the paraoxonase promoter; this was also blocked by mevalonate. Sterol regulatory element-binding protein-2 upregulated promoter activity in vitro. Patients treated with statin showed a significant increase in serum concentrations and activities of paraoxonase. The data indicate that simvastatin can modulate expression in vitro of the antioxidant enzyme paraoxonase and is associated with increased serum paraoxonase concentration and activity. It is consistent with effects of simvastatin treatment, which have the potential to influence beneficially antiatherogenic mechanisms at the HDL level. The study provides evidence for 1 molecular mechanism by which paraoxonase gene expression could be regulated.

... We report in this work that, unexpectedly, simvastatin enhances LPS-induced IL-12p40 production by murine macrophages, and that it does so by activating the IL-12p40 promoter. Mutational analysis and dominant-negative expression studies indicate that both C/EBP and AP-1 transcription factors have a crucial role in promoter activation. This occurs via a c-Fos- and c-Jun-based mechanism; we demonstrate that ectopic expression of c-Jun activates the IL-12p40 promoter, whereas expression of c-Fos inhibits IL-12p40 promoter activity. Simvastatin prevents LPS-induced c-Fos expression, thereby relieving the inhibitory effect of c-Fos on the IL-12p40 promoter. Concomitantly, simvastatin induces the phosphorylation of c-Jun by the c-Jun N-terminal kinase, resulting in c-Jun-dependent activation of the IL-12p40 promoter. This appears to be a general mechanism because simvastatin also augments LPS-dependent activation of the TNF-alpha promoter, perhaps because the TNF-alpha promoter has C/EBP and AP-1 binding sites in a similar configuration to the IL-12p40 promoter. The fact that simvastatin potently augments LPS-induced IL-12p40 and TNF-alpha production has implications for the treatment of bacterial infections in statin-treated patients.

Statins are increasingly recognized as mediators of direct cellular effects independent of their lipid lowering capacity. Therefore, the time and concentration dependence of various statin-mediated cellular alterations was compared in renal mesangial cells. The effects of statins on cell proliferation, gene expression, cytoskeletal alterations, apoptosis, and cytotoxicity were analyzed in cultured mesangial cells using standard techniques. Results. Simvastatin and lovastatin decreased proliferation and cell number of rat mesangial cells concentration-dependently. Concurrently, the expression of the fibrogenic protein connective tissue growth factor (CTGF) was impaired and actin stress fibers, which are typical of mesangial cells in culture, became disassembled by simvastatin. A decrease of the posttranslational modification of RhoA by geranylgeranyl moieties was detected, supporting a role for RhoA as mediator of statin effects. Induction of apoptosis, determined by activation of caspase-3 and DNA fragmentation, and necrosis only occurred at later time points, when the morphology of the cells was strongly altered and the cells detached from the surface due to changes in the actin cytoskeleton. Basically, the same results were obtained with a human mesangial cell line. Furthermore, statin effects were mimicked by inhibition of the geranylgeranyltransferase. Most of the cellular effects of the lipophilic statins occurred within the same time and concentration range, suggesting a common molecular mechanism. Only apoptosis and necrosis were observed at later time points or with higher concentrations of simvastatin and thus seem to be secondary to the changes in gene expression and alterations of the actin cytoskeleton.

For more Mechanism of Action (Complete) data for Simvastatin (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

HMGCR [HSA:3156] [KO:K00021]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Following an oral dose of 14C-labeled simvastatin in man, 13% of the dose was excreted in urine and 60% in feces.

Rat studies indicate that when radiolabeled simvastatin was administered, simvastatin-derived radioactivity crossed the blood-brain barrier.

Both simvastatin and its beta-hydroxyacid metabolite are highly bound (approximately 95%) to human plasma proteins. Rat studies indicate that when radiolabeled simvastatin was administered, simvastatin-derived radioactivity crossed the blood-brain barrier.

/MILK/ It is not known whether simvastatin is distributed into human breast milk ... .

Following an oral dose of (14)C-labeled simvastatin in man, 13% of the dose was excreted in urine and 60% in feces. Plasma concentrations of total radioactivity (simvastatin plus (14)C-metabolites) peaked at 4 hours and declined rapidly to about 10% of peak by 12 hours postdose. Since simvastatin undergoes extensive first-pass extraction in the liver, the availability of the drug to the general circulation is low (<5%).

Absorption, distribution and excretion of (14)C-simvastatin were studied in male rats after 21-day consecutive daily oral administration at the dose of 10 mg/kg. Plasma levels of (14C)simvastatin at 1hr after each administration did not increase during and after repeated administration. The radioactivity levels-time curve after the final administration was similar to that after the first dosing. The cumulative excretion of radioactivity in urine and feces accounted for 9.0% and 91.4% of the total dose, respectively, within 96hr after the final administration. After the final administration, radioactivity was concentrated in the gastrointestinal tracts, liver and kidney. The distribution pattern was similar to that observed after the single administration. There was no accumulation of the drug and its metabolites in the tissues of rats after the consecutive oral administration of (14)C-simvastatin. Foeto-placental transfer and excretion of radioactivity into milk were studied in pregnant and lactating rats after single oral administration of (14)C-simvastatin. Whole body autoradiograms of rats on day 12 and 18 of gestation showed low distribution and rapid elimination of radioactivity from the fetus. On day 18 of gestation, the concentration of radioactivity in the placenta, amniotic fluid and fetal tissues were nearly equal to or less than those in the maternal plasma. The amount of radioactivity transferred into a fetus was about 0.02% of the oral dose. The concentrations of radioactivity in the milk were about 20-54% of those in maternal plasma.

For more Absorption, Distribution and Excretion (Complete) data for Simvastatin (6 total), please visit the HSDB record page.

Metabolism Metabolites

The major active metabolites of simvastatin present in human plasma are the beta-hydroxyacid of simvastatin and its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives.

Simvastatin has known human metabolites that include 6'-alpha-Hydroxysimvastatin, 6'-exomethylene, and 3', 5'-Dihydrodiol.

Hepatic, simvastatin is a substrate for CYP3A4. The major active metabolites of simvastatin are ‘_-hydroxyacid metabolite and its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives Route of Elimination: Following an oral dose of 14C-labeled simvastatin in man, 13% of the dose was excreted in urine and 60% in feces. Half Life: 3 hours

Wikipedia

Glucono_delta-lactone

Drug Warnings

Grapefruit juice contains one or more components that inhibit CYP3A4 and can increase the plasma levels of drugs metabolized by CYP3A4. The effect of typical consumption (one 250-ml glass daily) is minimal (13% increase in active plasma HMG-CoA reductase inhibitory activity as measured by the area under the concentration-time curve) and of no clinical relevance. However, because larger quantities significantly increase the plasma levels of HMG-CoA reductase inhibitory activity, grapefruit juice should be avoided during simvastatin therapy.

It is not known whether simvastatin is excreted in human milk. Because a small amount of another drug in this class is excreted in human milk and because of the potential for serious adverse reactions in nursing infants, women taking simvastatin should not nurse their infants. A decision should be made whether to discontinue nursing or discontinue drug, taking into account the importance of the drug to the mother.

Because advanced age (>/= 65 years) is a predisposing factor for myopathy, including rhabdomyolysis, Zocor should be prescribed with caution in the elderly. In a clinical trial of patients treated with simvastatin 80 mg/day, patients >/= 65 years of age had an increased risk of myopathy, including rhabdomyolysis, compared to patients <65 years of age.

For more Drug Warnings (Complete) data for Simvastatin (33 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

The drug is a methyl analog of lovastatin and is produced by the fermentation of Aspergillus terreus.

Preparation: ... European Patent Office Patent 33538; ... United States of America Patent 4444784 (1981, 1984 both to Merck & Co.).

Clinical Laboratory Methods

Storage Conditions

Simvastatin tablets should be stored at 5-30 °C. When stored under these conditions, the tablets are stable for 24 months after the date of manufacture. The fixed-combination preparation containing simvastatin and ezetimibe should be stored in well-closed containers at 20-25 °C.

Interactions

Strong CYP3A4 inhibitors: Simvastatin, like several other inhibitors of HMG-CoA reductase, is a substrate of CYP3A4. Simvastatin is metabolized by CYP3A4 but has no CYP3A4 inhibitory activity; therefore it is not expected to affect the plasma concentrations of other drugs metabolized by CYP3A4. Elevated plasma levels of HMG-CoA reductase inhibitory activity increases the risk of myopathy and rhabdomyolysis, particularly with higher doses of simvastatin. Concomitant use of drugs labeled as having a strong inhibitory effect on CYP3A4 is contraindicated. If treatment with itraconazole, ketoconazole, posaconazole, voriconazole, erythromycin, clarithromycin or telithromycin is unavoidable, therapy with simvastatin must be suspended during the course of treatment.

In one study, concomitant administration of digoxin with simvastatin resulted in a slight elevation in digoxin concentrations in plasma. Patients taking digoxin should be monitored appropriately when simvastatin is initiated

The risk of myopathy, including rhabdomyolysis, is increased by concomitant administration of amiodarone, dronedarone, ranolazine, or calcium channel blockers such as verapamil, diltiazem, or amlodipine.

For more Interactions (Complete) data for Simvastatin (19 total), please visit the HSDB record page.

Stability Shelf Life

Simvastatin tablets should be stored at 5-30 °C. When stored under these conditions, the tablets are stable for 24 months after the date of manufacture. The fixed-combination preparation containing simvastatin and ezetimibe should be stored in well-closed containers at 20-25 °C.

Dates

2: Buranrat B, Senggunprai L, Prawan A, Kukongviriyapan V. Simvastatin and

3: Jahanbin A, Abtahi M, Namdar P, Heravi F, Sadeghi F, Arab H, Shafaee H.

4: Hsu CP, Zhao JF, Lin SJ, Shyue SK, Guo BC, Lu TM, Lee TS. Asymmetric

5: da Guarda CC, Santiago RP, Pitanga TN, Santana SS, Zanette DL, Borges VM,

6: Mhaidat NM, Ali RM, Shotar AM, Alkaraki AK. Antioxidant activity of

7: Singh PP, Lemanu DP, Soop M, Bissett IP, Harrison J, Hill AG. Perioperative

8: Loi C, Starace M, Piraccini BM. Alopecia areata (AA) and treatment with

9: Lattouf C, Schachner LA, Wikramanayake TC, Kittles C, Tosti A, Miteva M,

10: Tuuminen R, Yegutkin GG, Jalkanen S, Loukovaara S. Simvastatin use associated

11: Garip S, Bayari SH, Severcan M, Abbas S, Lednev IK, Severcane F. Errata:

12: Alkhatatbeh MJ, Lincz LF, Thorne RF. Low simvastatin concentrations reduce

13: Lin C, Zhao Y, Wan G, Zhu A, Wang H. Effects of simvastatin and taurine on

14: Moshiri A, Sharifi AM, Oryan A. Role of Simvastatin on fracture healing and

15: Yang W, Zhang Q, Yang Y, Xu J, Fan A, Yang CS, Li N, Lu Y, Chen J, Zhao D, Aa

16: Leitmeyer K, Glutz A, Setz C, Wieland L, Egloff S, Bodmer D, Brand Y.

17: Munaga SB, Valluru RK, Bonga PB, Rao VS, Sharma HK. Development and

18: Suraweera C, de Silva V, Hanwella R. Simvastatin-induced cognitive

19: Woschek M, Kneip N, Jurida K, Marzi I, Relja B. Simvastatin Reduces

20: Meor Mohd Affandi MM, Tripathy M, Shah SA, Majeed AB. Solubility enhancement